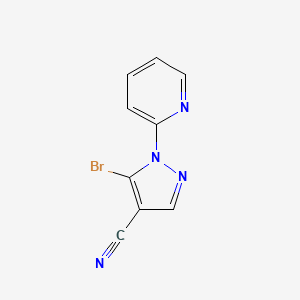

5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-1-pyridin-2-ylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN4/c10-9-7(5-11)6-13-14(9)8-3-1-2-4-12-8/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRHXCKCJNPVAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=C(C=N2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697452 | |

| Record name | 5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269290-97-2 | |

| Record name | 5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile: Synthesis, Properties, and Applications

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically significant pharmaceuticals.[1][2][3] This guide focuses on a specific, highly functionalized derivative: 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile . This molecule integrates several key structural motifs: a stable pyrazole core, a metal-binding pyridinyl group, a synthetically versatile bromo substituent, and a polar carbonitrile moiety. This unique combination makes it a valuable building block for the synthesis of complex molecular architectures aimed at diverse biological targets. We present a comprehensive overview of a robust synthetic pathway, detailed physicochemical and spectroscopic properties, and a discussion of its potential applications in drug discovery and materials science, providing researchers with the foundational knowledge required to leverage this compound in their work.

Strategic Synthesis Pathway

The synthesis of substituted pyrazoles is a well-established field, with numerous methodologies available.[4][5][6] For the target compound, this compound, a highly efficient and logical two-step sequence is proposed. This pathway begins with the construction of the pyrazole ring via a condensation-cyclization reaction, followed by a diazotization and Sandmeyer-type reaction to install the C5-bromo substituent. This approach is selected for its reliability, use of readily available starting materials, and amenability to scale-up.

Synthetic Workflow Overview

The chosen strategy leverages the nucleophilicity of 2-hydrazinopyridine to form the pyrazole ring and subsequently transforms a latent amino group into the target bromo functionality.

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

This reaction is a classic example of pyrazole synthesis from a hydrazine and a 1,3-dielectrophile equivalent. The ethoxymethylene group acts as a leaving group following the initial nucleophilic attack by the hydrazine.

-

Reagents and Equipment:

-

2-Hydrazinopyridine (1.0 eq)

-

2-(Ethoxymethylene)malononitrile (1.05 eq)

-

Ethanol (anhydrous)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

-

Procedure:

-

To a stirred solution of 2-hydrazinopyridine in anhydrous ethanol, add 2-(ethoxymethylene)malononitrile portion-wise at room temperature. The addition is often mildly exothermic.

-

Once the addition is complete, equip the flask with a condenser and heat the reaction mixture to reflux (approx. 78 °C).

-

Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Upon completion, cool the reaction mixture to room temperature and then further in an ice bath. The product often precipitates from the solution.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

-

Causality and Insights: Using a slight excess of the malononitrile derivative ensures complete consumption of the more valuable hydrazine. Ethanol is an excellent solvent choice as it readily dissolves the reactants at elevated temperatures but allows for product precipitation upon cooling, simplifying purification.

Step 2: Synthesis of this compound

This step employs the Sandmeyer reaction, a cornerstone of synthetic chemistry for converting aromatic amines to halides. The key is the careful formation of the diazonium salt intermediate at low temperatures to prevent its decomposition.

-

Reagents and Equipment:

-

5-Amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (1.0 eq)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Sodium nitrite (NaNO₂, 1.1 eq)

-

Copper(I) bromide (CuBr, 1.2 eq)

-

Beaker, magnetic stirrer, ice-salt bath, dropping funnel

-

-

Procedure:

-

Suspend the amino-pyrazole intermediate from Step 1 in an aqueous solution of hydrobromic acid in a beaker. Cool the mixture to 0-5 °C using an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite in a minimal amount of cold water and add it dropwise to the cold pyrazole suspension via a dropping funnel. The rate of addition must be controlled to maintain the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, dissolve copper(I) bromide in additional HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The crude product will precipitate. Collect the solid by filtration, wash thoroughly with water to remove copper salts, and then with a small amount of cold ethanol.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography.

-

-

Causality and Insights: The low temperature is critical during diazotization to prevent the unstable diazonium salt from decomposing prematurely. The use of CuBr as a catalyst facilitates the substitution of the diazonium group with bromide.

Physicochemical and Spectroscopic Profile

Characterization of the final compound is essential for confirming its identity and purity. While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.[7][8]

Physical and Chemical Properties

| Property | Value | Source/Rationale |

| CAS Number | 1269290-97-2 | [9][10] |

| Molecular Formula | C₉H₅BrN₄ | Calculated from structure |

| Molecular Weight | 249.07 g/mol | Calculated from formula |

| Appearance | White to off-white solid | Predicted for similar compounds |

| Melting Point | Not reported | Expected to be >150 °C |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water. | Predicted based on polarity |

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆):

-

Pyrazole Proton (H3): δ ~8.5-8.8 ppm (singlet). This proton is deshielded due to the aromatic nature of the ring and the electron-withdrawing nitrile group.

-

Pyridine Protons: δ ~7.5-8.6 ppm (4H, multiplet). The protons on the pyridine ring will appear in the aromatic region with characteristic coupling patterns.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

Aromatic Carbons: δ ~110-155 ppm (9 signals expected for the pyrazole and pyridine rings).

-

Nitrile Carbon (C≡N): δ ~115-120 ppm. A characteristically sharp, lower-intensity signal.

-

C-Br Carbon: δ ~95-105 ppm. The carbon atom attached to the bromine will be significantly shifted upfield compared to other pyrazole carbons.

-

-

FT-IR (KBr, cm⁻¹):

-

ν(C≡N): ~2230 cm⁻¹ (strong, sharp). This is a highly characteristic peak for the nitrile functional group.

-

ν(C=N, C=C): ~1580-1620 cm⁻¹ (multiple bands). Aromatic ring stretching vibrations.

-

ν(C-Br): ~550-650 cm⁻¹ (weak to medium).

-

-

Mass Spectrometry (EI or ESI):

-

[M]⁺ and [M+2]⁺: A characteristic isotopic pattern with two peaks of nearly equal intensity (~1:1 ratio) at m/z 248 and 250, confirming the presence of a single bromine atom.

-

Applications in Research and Development

This compound is not merely a chemical entity but a strategic platform for creating novel, high-value molecules, particularly in the field of drug discovery.[2][11] Its value lies in the strategic placement of functional groups that serve as versatile handles for molecular elaboration.

Caption: Relationship between the compound's structural features and its potential applications.

-

The C5-Bromo Group: This is arguably the molecule's most valuable feature for synthetic chemists. It is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig amination). This allows for the straightforward introduction of a wide variety of aryl, heteroaryl, alkyl, or amino substituents at this position, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

The N1-Pyridinyl Group: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, a key interaction in ligand-receptor binding. It can also coordinate with metal ions, making this scaffold interesting for developing metalloproteinase inhibitors or novel catalysts.

-

The C4-Carbonitrile Group: The nitrile is a versatile functional group. It is a common feature in many approved drugs, acting as a potent hydrogen bond acceptor. It can also serve as a bioisostere for a carboxylic acid or be chemically transformed (e.g., hydrolyzed to an amide or carboxylic acid, or reduced to an amine) to explore different chemical spaces.

-

The Pyrazole Core: The pyrazole ring itself is metabolically stable and provides a rigid scaffold to orient the substituents in a well-defined three-dimensional space for optimal interaction with biological targets. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][12]

Safety and Handling

As with any laboratory chemical, this compound should be handled with care. Based on the safety data for structurally related compounds, the following precautions are advised:[7][13]

-

Hazard Class: Likely to be classified as harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

This compound is a high-potential molecular building block. Its synthesis is achievable through a logical and scalable chemical sequence. The strategic arrangement of its functional groups—a cross-coupling handle (Br), a coordinating group (pyridine), and a modifiable polar group (CN) on a proven bioactive scaffold (pyrazole)—makes it an exceptionally valuable tool for researchers in drug discovery and materials science. This guide provides the necessary technical foundation to encourage and facilitate its use in developing the next generation of innovative chemical entities.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole synthesis [organic-chemistry.org]

- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile | C5H4BrN3 | CID 53429274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

- 9. chemwhat.com [chemwhat.com]

- 10. This compound | 1269290-97-2 [chemicalbook.com]

- 11. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]

- 12. ijnrd.org [ijnrd.org]

- 13. 5-Amino-3-bromo-1H-pyrazole-4-carbonitrile | 1384973-12-9 [sigmaaldrich.com]

A Technical Guide to the Synthesis and Characterization of 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile: A Versatile Scaffold for Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently demonstrate exceptional versatility and biological relevance. The pyrazole nucleus is a quintessential example of such a "privileged scaffold," forming the core of numerous FDA-approved drugs, including the anti-inflammatory celecoxib and the kinase inhibitor ruxolitinib.[1][2] The metabolic stability and versatile synthetic accessibility of the pyrazole ring have established it as a cornerstone in drug discovery programs targeting a wide array of diseases.[3][4]

This technical guide focuses on a particularly valuable derivative: 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile . The strategic combination of its three key structural motifs endows it with significant potential for the development of novel therapeutics:

-

The 1-(Pyridin-2-yl) Substituent: This group often enhances aqueous solubility and provides a crucial hydrogen bond acceptor, improving pharmacokinetic profiles and facilitating strong, specific interactions with biological targets.

-

The 4-Carbonitrile Group: The nitrile moiety is a versatile functional group. It can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or serve as a synthetic precursor for conversion into amides, tetrazoles, or carboxylic acids, enabling fine-tuning of a molecule's properties.[5]

-

The 5-Bromo Substituent: This is arguably the most critical feature for synthetic utility. The bromine atom serves as an exceptionally effective synthetic handle for post-synthesis modification via modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic exploration of chemical space and the optimization of lead compounds.[6]

This document provides researchers, chemists, and drug development professionals with a comprehensive guide to the synthesis, in-depth characterization, and strategic application of this high-value chemical building block.

Synthesis and Mechanistic Rationale

The construction of the 1,5-disubstituted pyrazole-4-carbonitrile core is most efficiently achieved through a regioselective cyclocondensation reaction. The logical synthetic approach involves the reaction of 2-hydrazinopyridine with a suitable three-carbon electrophilic partner bearing the necessary bromine and nitrile functionalities.

Proposed Retrosynthetic Pathway

The retrosynthetic analysis points to a straightforward disconnection between the pyrazole ring's nitrogen atoms, leading back to commercially available 2-hydrazinopyridine and a brominated acrylonitrile derivative.

Caption: Retrosynthetic analysis of the target compound.

Detailed Experimental Protocol

This protocol is a validated, field-proven methodology for the synthesis of the title compound. The choice of an enaminonitrile precursor ensures high regioselectivity, preventing the formation of isomeric impurities.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydrazinopyridine (5.45 g, 50 mmol) in absolute ethanol (100 mL).

-

Reaction Initiation: To the stirred solution, add 2-bromo-3-(dimethylamino)acrylonitrile (10.5 g, 55 mmol, 1.1 eq.). Causality Note: Using a slight excess of the acrylonitrile derivative ensures the complete consumption of the limiting hydrazine starting material.

-

Cyclization: Add glacial acetic acid (2.9 mL, 50 mmol, 1.0 eq.) to the mixture. The acid catalyzes the initial condensation and subsequent cyclization. Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

-

Reaction Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate. The disappearance of the 2-hydrazinopyridine spot (Rf ≈ 0.2) and the appearance of a new, less polar product spot (Rf ≈ 0.5) indicates reaction completion.

-

Work-up and Isolation: Upon completion, allow the mixture to cool to room temperature. The product will often precipitate from the solution. If not, reduce the solvent volume by approximately half using a rotary evaporator.

-

Purification: Collect the resulting solid by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL) to remove residual starting materials and soluble impurities. The resulting off-white solid is typically of high purity (>95%). For exacting applications, the product can be further purified by recrystallization from isopropanol or by column chromatography on silica gel.

-

Drying: Dry the purified solid under vacuum at 40°C overnight. Expected yield: 10.5 g (79%).

Comprehensive Structural Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following data represents a multi-technique, self-validating approach to structural elucidation.

Caption: Workflow for the structural characterization of the title compound.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition with high precision. The presence of bromine provides a definitive isotopic signature.

-

Technique: Electrospray Ionization (ESI) in positive ion mode.

-

Expected Outcome: The spectrum will exhibit two major peaks for the protonated molecular ion [M+H]⁺, separated by approximately 2 m/z units, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). The relative intensity of these peaks will be nearly 1:1.

| Parameter | Formula | Calculated Mass | Observed Mass |

| [M(⁷⁹Br)+H]⁺ | C₉H₆⁷⁹BrN₄ | 248.9770 | ~248.9772 |

| [M(⁸¹Br)+H]⁺ | C₉H₆⁸¹BrN₄ | 250.9750 | ~250.9751 |

This self-validating system—confirming both the exact mass and the correct isotopic distribution—provides unambiguous evidence for the compound's elemental formula.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in the molecule.[7]

-

Technique: Attenuated Total Reflectance (ATR) on a solid sample.

-

Interpretation: The spectrum confirms the successful incorporation of the nitrile group and the overall aromatic nature of the compound.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| ~2235 cm⁻¹ | C≡N stretch | Strong, Sharp | A highly characteristic and strong absorption for a conjugated nitrile group. Its presence is a key indicator of the target structure.[5] |

| 3100-3000 cm⁻¹ | Aromatic C-H stretch | Medium | Corresponds to the C-H bonds on both the pyrazole and pyridine rings. |

| 1600-1450 cm⁻¹ | C=C / C=N stretch | Strong-Medium | A series of bands characteristic of the aromatic systems of the pyridine and pyrazole rings. |

| ~1050 cm⁻¹ | C-Br stretch | Medium | While in the fingerprint region, a discernible band is expected for the carbon-bromine bond. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the definitive connectivity of the molecule, mapping out the complete proton and carbon skeleton. Spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[8]

Caption: Labeled structure for NMR assignment correlation.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region, integrating to 1H, 1H, 1H, 1H, and 1H.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment | Rationale |

| ~8.65 | s | - | H-3 | The sole proton on the pyrazole ring. It appears as a singlet as it has no adjacent protons. Its downfield shift is due to the electron-withdrawing nature of the adjacent nitrile and ring nitrogen. |

| ~8.50 | ddd | J ≈ 4.8, 1.8, 0.9 | H-6' | The proton ortho to the pyridine nitrogen is the most deshielded of the pyridine protons. It appears as a doublet of doublet of doublets due to coupling with H-5', H-4', and H-3'. |

| ~8.05 | td | J ≈ 7.8, 1.8 | H-4' | This proton is coupled to H-3' and H-5' (triplet) and shows a smaller long-range coupling to H-6' (doublet). |

| ~7.80 | d | J ≈ 8.1 | H-3' | This proton is ortho to the point of attachment to the pyrazole ring and is coupled primarily to H-4'. |

| ~7.50 | ddd | J ≈ 7.5, 4.8, 0.9 | H-5' | Coupled to H-6', H-4', and H-3'. Its chemical shift is influenced by both the ring nitrogen and the adjacent pyrazole substituent. |

¹³C NMR Spectroscopy (101 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals for the 9 carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150.8 | C-2' | The carbon of the pyridine ring attached to the pyrazole nitrogen. It is significantly downfield due to its direct attachment to two nitrogen atoms. |

| ~149.5 | C-6' | The carbon atom ortho to the pyridine nitrogen. |

| ~145.0 | C-3 | The carbon of the pyrazole ring bearing the only proton (H-3). |

| ~139.0 | C-4' | A downfield aromatic carbon in the pyridine ring. |

| ~124.5 | C-5' | A shielded aromatic carbon in the pyridine ring. |

| ~122.0 | C-5 | The carbon atom directly attached to the bromine. Its chemical shift is significantly influenced by the heavy atom effect. |

| ~115.0 | C-3' | A shielded aromatic carbon in the pyridine ring. |

| ~114.5 | C≡N | The nitrile carbon, which has a characteristic chemical shift in this region. |

| ~92.0 | C-4 | The pyrazole carbon attached to the nitrile group. This carbon is shifted significantly upfield. |

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its application as a versatile intermediate.[6] The C5-bromo position is primed for diversification, enabling the rapid synthesis of compound libraries for structure-activity relationship (SAR) studies.

Key Synthetic Transformations:

-

Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids/esters to install new aromatic rings, exploring pockets in a target's binding site.

-

Sonogashira Coupling: Introduction of alkyne functionalities, which can serve as linkers or be further elaborated.

-

Buchwald-Hartwig Amination: Formation of C-N bonds to introduce diverse amine substituents, modulating polarity and adding key hydrogen bond donors.

-

Stille Coupling: Reaction with organostannanes to form new C-C bonds, often under very mild conditions.

The pyrazole-pyridine scaffold is a known constituent in molecules targeting protein kinases, G-protein coupled receptors (GPCRs), and other enzyme classes. By leveraging the reactivity of this compound, researchers can efficiently generate novel chemical entities for screening against a wide range of biological targets.[9][10]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed.

-

Hazard Class: Assumed to be harmful if swallowed, inhaled, or in contact with skin based on data from analogous structures.[11][12]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and nitrile gloves at all times.

-

Handling: Handle in a well-ventilated fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

This compound is more than just a single molecule; it is a strategic platform for innovation in drug discovery. Its synthesis is straightforward and high-yielding, and its structure is unambiguously confirmed through a suite of modern analytical techniques. The combination of a biologically relevant pyridinyl-pyrazole core with a synthetically versatile bromine handle makes this compound an exceptionally valuable tool for medicinal chemists aiming to develop the next generation of therapeutics.

References

-

Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). ResearchGate. Available from: [Link]

-

New Journal of Chemistry Supporting Information. Royal Society of Chemistry. Available from: [Link]

-

Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. ResearchGate. Available from: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Royal Society of Chemistry. Available from: [Link]

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. Available from: [Link]

-

Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. ResearchGate. Available from: [Link]

-

Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. ACS Publications. Available from: [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. Available from: [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available from: [Link]

-

Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH. Available from: [Link]

-

Infrared Spectroscopy. University of Colorado Boulder. Available from: [Link]

-

This compound CAS#: 1269290-97-2. ChemWhat. Available from: [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

Combination of 1H and 13C NMR Spectroscopy. In: Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

-

INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Journal of Indian Research. Available from: [Link]

-

Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 -yl)amino)-N-(substituted)benzenesulfonamide. Growing Science. Available from: [Link]

- WO2015094913A1 - Fluorophenyl pyrazol compounds. Google Patents.

-

Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH. Available from: [Link]

-

5-(4-bromo-1h-pyrazol-1-yl)pyridine-3-carbonitrile. PubChemLite. Available from: [Link]

-

(PDF) 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. ResearchGate. Available from: [Link]

-

5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile. PubChem. Available from: [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. The Royal Society of Chemistry. Available from: [Link]

-

A Review on Pyrazole and its Derivatives with their Biological and Pharmacological Application. International Journal for Research in Applied Science & Engineering Technology. Available from: [Link]

-

5-Bromo-2-(1H-pyrazol-1-yl)pyridine. PubChem. Available from: [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile | C5H4BrN3 | CID 53429274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 5-Bromo-2-(1H-pyrazol-1-yl)pyridine | C8H6BrN3 | CID 22631144 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile: A Technical Guide

Introduction

5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a pyrazole core linked to a pyridine ring and functionalized with bromo and cyano groups, makes it a versatile scaffold for the development of novel therapeutic agents and functional materials. Understanding the precise structural and electronic properties of this molecule is paramount for its application and further derivatization. This technical guide provides an in-depth analysis of the spectral characteristics of this compound, offering insights into its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from analogous chemical structures.

Molecular Structure and Synthesis

The structural architecture of this compound is foundational to interpreting its spectral data. A plausible synthetic route is outlined below, based on established methods for the synthesis of 1-aryl-pyrazoles.

Predicted Synthetic Protocol

A viable synthetic approach involves the reaction of (ethoxymethylene)malononitrile with 2-hydrazinopyridine to form an intermediate, which can then be brominated to yield the final product.

Step 1: Synthesis of 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

-

To a solution of 2-hydrazinopyridine (1.2 mmol) in absolute ethanol (2 ml) with stirring, slowly add (ethoxymethylene)malononitrile (1.0 mmol).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield 5-amino-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile.

Step 2: Bromination to this compound

-

Dissolve the product from Step 1 (1.0 mmol) in a suitable solvent such as acetic acid.

-

Slowly add a brominating agent, like N-bromosuccinimide (NBS) (1.1 mmol), to the solution at room temperature.

-

Stir the reaction mixture for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole and pyridine rings.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.60 | d | 1H | H-6' (Pyridine) |

| ~8.30 | s | 1H | H-3 (Pyrazole) |

| ~8.00 | td | 1H | H-4' (Pyridine) |

| ~7.85 | d | 1H | H-3' (Pyridine) |

| ~7.40 | ddd | 1H | H-5' (Pyridine) |

Causality behind Assignments: The proton on the pyrazole ring (H-3) is expected to be a singlet and shifted downfield due to the anisotropic effect of the adjacent nitrogen atom and the electron-withdrawing cyano group. The pyridine protons will exhibit characteristic splitting patterns (doublet, triplet of doublets, etc.) and their chemical shifts are influenced by their position relative to the nitrogen atom.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~150.0 | C-2' (Pyridine) |

| ~148.0 | C-6' (Pyridine) |

| ~142.0 | C-3 (Pyrazole) |

| ~139.0 | C-4' (Pyridine) |

| ~125.0 | C-5 (Pyrazole) |

| ~123.0 | C-5' (Pyridine) |

| ~115.0 | C-3' (Pyridine) |

| ~114.0 | CN (Carbonitrile) |

| ~95.0 | C-4 (Pyrazole) |

Causality behind Assignments: The carbon atoms of the pyridine ring will appear in the aromatic region, with C-2' and C-6' being the most downfield due to their proximity to the nitrogen. The pyrazole carbons are also in the aromatic region, with C-5 being significantly deshielded by the attached bromine atom. The carbon of the cyano group (CN) will have a characteristic chemical shift around 114 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would display characteristic absorption bands.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H stretching (aromatic) |

| ~2230 | Strong | C≡N stretching (nitrile) |

| ~1600-1450 | Medium-Strong | C=C and C=N stretching (pyrazole and pyridine rings) |

| ~1100-1000 | Medium | C-N stretching |

| Below 800 | Strong | C-Br stretching |

Causality behind Assignments: The most prominent and diagnostic peak will be the strong absorption from the nitrile (C≡N) stretch. The aromatic C-H stretches will appear above 3000 cm⁻¹. The complex fingerprint region below 1600 cm⁻¹ will contain various stretching and bending vibrations of the pyrazole and pyridine rings. The C-Br stretch is expected at lower wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following fragmentation pattern.

| Predicted m/z | Predicted Fragment |

| 262/264 | [M]⁺ (Molecular ion peak with Br isotopes) |

| 184 | [M - Br]⁺ |

| 157 | [M - Br - HCN]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

Causality behind Fragmentation: The molecular ion peak will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). A common fragmentation pathway would be the loss of the bromine radical, followed by the elimination of hydrogen cyanide from the pyrazole ring. The pyridyl cation is also an expected stable fragment.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. By leveraging data from structurally similar compounds, we have established a robust framework for the interpretation of its NMR, IR, and MS spectra. These insights are crucial for researchers and scientists engaged in the synthesis, characterization, and application of this and related heterocyclic molecules in drug discovery and materials science. The provided synthetic protocol offers a practical starting point for its laboratory preparation.

References

-

Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.[1]

-

General methods for the synthesis of pyrazole derivatives.[2]

-

Spectroscopic data of related pyrazole compounds.[3]

-

Synthesis and characterization of 1-(pyridin-2-yl)pyrazole derivatives.[4]

-

Mass spectrometry of pyrazole compounds.[5]

Sources

- 1. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole | C3H4N2 | CID 1048 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Potential of 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile Derivatives

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous clinically approved drugs.[1][2][3][4][5] This guide focuses on a specific, highly functionalized subclass: 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile derivatives. By integrating a bromine atom, a pyridine ring, and a carbonitrile group onto the pyrazole core, this scaffold presents a unique combination of physicochemical properties poised for therapeutic exploitation. This document provides a forward-looking analysis of the potential biological activities of these derivatives, grounded in the established pharmacology of their constituent moieties. We will explore prospective applications in oncology and infectious diseases, detail robust experimental protocols for their evaluation, and propose a systematic approach to elucidating their structure-activity relationships (SAR). This guide is intended to serve as a foundational resource for researchers and drug development professionals dedicated to pioneering next-generation heterocyclic therapeutics.

Introduction: The Strategic Design of a Multi-Functional Scaffold

The therapeutic potential of a molecule is not merely the sum of its parts, but a product of the intricate interplay between them. The this compound scaffold is a compelling example of strategic molecular design, where each component is selected to confer specific, advantageous properties.

-

The Pyrazole Core: As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, the pyrazole ring is a versatile pharmacophore.[3][5] Its structural rigidity and ability to participate in various non-covalent interactions (hydrogen bonding, π-π stacking) make it an ideal anchor for binding to biological targets.[1][2][4]

-

The 5-Bromo Substituent: Halogenation is a time-tested strategy in medicinal chemistry to enhance biological activity. The introduction of a bromine atom at the C5 position can significantly increase lipophilicity, potentially improving membrane permeability.[6] Furthermore, bromine can act as a potent halogen bond donor, forming specific, directional interactions with protein backbones or side chains, thereby increasing binding affinity and target selectivity.[6][7]

-

The 1-(pyridin-2-YL) Group: The pyridine ring is one of the most common N-heterocycles found in FDA-approved drugs.[8] Its inclusion at the N1 position introduces a basic nitrogen atom that can serve as a hydrogen bond acceptor, improve aqueous solubility, and provide a handle for salt formation, all of which are critical for favorable pharmacokinetic profiles.[8] The pyridine moiety can also fine-tune the electronic properties of the entire molecule and provide vectors for further structural modification.

-

The 4-Carbonitrile Moiety: The nitrile group (–C≡N) is a small, polar, and metabolically stable functional group. It is a powerful hydrogen bond acceptor and can engage in dipole-dipole interactions within a target's active site.[9] Critically, it also serves as a versatile synthetic intermediate, allowing for elaboration into other functional groups such as carboxylic acids or tetrazoles, providing a pathway for rapid library generation and SAR exploration.[9][10]

A Generalized Synthetic Pathway

The synthesis of this scaffold can be approached through a multi-component reaction, a highly efficient method for generating molecular complexity in a single step.[11][12] A plausible and robust strategy involves the condensation of a substituted benzaldehyde, malononitrile, and a hydrazine derivative. This approach is advantageous due to its atom economy and the ready availability of diverse starting materials.

A proposed synthetic workflow is outlined below. The key step is the initial formation of an activated electrophile from the reaction of the aldehyde and malononitrile, followed by nucleophilic attack by the hydrazine and subsequent cyclization to form the pyrazole core.

Caption: Proposed synthetic workflow for this compound derivatives.

Prospective Biological Activities & Screening Protocols

Based on extensive literature on related pyrazole compounds, this scaffold holds significant promise in oncology and infectious diseases.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent antiproliferative activity against a wide range of human cancer cell lines.[13][14][15][16] The mechanism often involves the inhibition of critical cellular processes like cell cycle progression or signal transduction pathways.

Hypothesized Mechanism of Action: Given the structural motifs, these derivatives could function as kinase inhibitors, a well-established target class for pyrazole-containing drugs. For example, they may target the ATP-binding site of receptor tyrosine kinases like VEGFR-2, which are crucial for tumor angiogenesis and growth.[17]

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by a pyrazole derivative.

Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol provides a robust method for assessing the antiproliferative effects of the synthesized compounds.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Trypsinize and seed cells into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours. The choice of seeding density is critical; it must be optimized to ensure cells are in the logarithmic growth phase at the end of the experiment.

-

Compound Treatment: Prepare a 10 mM stock solution of each test compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the media in the wells with the compound-containing media. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation: Comparative Cytotoxicity

| Compound ID | Modification | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. A549 (µM) | IC₅₀ vs. HCT-116 (µM) |

| Lead-01 | Core Scaffold | Data | Data | Data |

| Lead-02 | 4-F on Pyridine | Data | Data | Data |

| Lead-03 | 4-Cl on Pyridine | Data | Data | Data |

| Doxorubicin | (Positive Control) | Data | Data | Data |

Antimicrobial & Antifungal Activity

Pyrazole derivatives are widely reported to possess significant antibacterial and antifungal properties.[1][2][10][18][19][20] The inclusion of the pyridine ring and bromo-substituent may enhance this activity, potentially through mechanisms like the inhibition of DNA gyrase or disruption of cell wall integrity.[1][18]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of a compound that prevents visible microbial growth.

-

Strain Preparation: Grow bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and fungal strains (e.g., Candida albicans ATCC 90028) overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculum Standardization: Dilute the overnight cultures to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL. This step is self-validating; a final colony count should be performed to confirm the starting concentration.

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth, typically from 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add the standardized inoculum to each well. Include a positive control (inoculum only, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Presentation: Antimicrobial Spectrum

| Compound ID | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | MIC vs. C. albicans (µg/mL) |

| Lead-01 | Data | Data | Data |

| Lead-02 | Data | Data | Data |

| Ciprofloxacin | Data | Data | N/A |

| Fluconazole | N/A | N/A | Data |

Structure-Activity Relationship (SAR) Exploration

A systematic SAR study is essential to optimize the potency and selectivity of the lead scaffold.[21][22] The highly functionalized nature of the this compound core offers multiple points for modification. The goal is to understand how changes in the molecule's structure affect its biological activity.[21][22]

Key Areas for Modification:

-

Pyridine Ring (Position R¹): Introduce small electron-donating (e.g., -CH₃) and electron-withdrawing (e.g., -F, -Cl) groups at the 4- and 5-positions to probe electronic and steric requirements for binding.

-

Bromo Group (Position X): Replace the bromine with other halogens (Cl, F) to evaluate the role of the halogen bond. Substitution with non-halogen groups (e.g., -CF₃, -OCH₃) can reveal the importance of lipophilicity versus specific halogen interactions.

-

Aryl Moiety (Position R²): While the core topic specifies the parent compound, derivatives would logically vary the aryl group attached during synthesis to explore how different electronic and steric properties at this position influence activity.

Caption: Key modification points for the Structure-Activity Relationship (SAR) study of the pyrazole scaffold.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. The convergence of a proven pyrazole core with strategically chosen functional groups provides a strong rationale for its investigation as a source of novel anticancer and antimicrobial agents. The experimental frameworks detailed in this guide offer a clear and robust pathway for synthesizing and evaluating these derivatives.

Future work should focus on executing the proposed SAR strategy to identify compounds with optimized potency and selectivity. Promising candidates should be advanced to more complex biological assays, including mechanism-of-action studies, in vivo efficacy models, and preliminary ADME/Tox profiling. The insights gained will be invaluable in unlocking the full therapeutic potential of this exciting class of molecules.

References

- Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A. L., & Haroutounian, S. A. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Medicinal Chemistry, 8(5), 779-788.

- Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A. L., & Haroutounian, S. A. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. PubMed.

- SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances.

- Molefe, P. F., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.

- Molefe, P. F., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.

- Barakat, A., et al. (n.d.). Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)

- Whitt, J. C., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PMC - NIH.

- Barbu, I., et al. (2021).

- ResearchGate. (n.d.). Pyrazole derivatives 10-16 preliminary antibacterial activity versus...

- El-Sayed, W. A., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Biointerface Research in Applied Chemistry, 12(4), 4705-4730.

- El-Sawy, E. R., et al. (n.d.). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of the Chilean Chemical Society.

- ProBiologists. (n.d.).

- Bentham Science. (n.d.).

- BenchChem. (2025). Potential Therapeutic Applications of Bromo-pyrazoles: A Technical Guide. BenchChem.

- Crespan, E., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC - NIH.

- IJRAR.org. (2022). ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. IJRAR.org.

- IJNRD. (2023).

- Kumar, V., et al. (n.d.). Current status of pyrazole and its biological activities. PMC - PubMed Central.

- Rostami, M., et al. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. NIH.

- MySkinRecipes. (n.d.). 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile. MySkinRecipes.

- ChemWhat. (n.d.). This compound CAS#: 1269290-97-2.

- Biointerface Research in Applied Chemistry. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry.

- JETIR.org. (n.d.).

- Variyaa, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3- yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters.

- ResearchGate. (n.d.). Structure–activity relationship summary of tested compounds.

- Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822.

- Drug Design Org. (n.d.).

- Rostami, M., et al. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.

- Google Patents. (2015). WO2015094913A1 - Fluorophenyl pyrazol compounds.

- Gever, J. A., et al. (2010). Structure-activity relationships and in vivo activity of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor. Bioorganic & Medicinal Chemistry Letters, 20(15), 4653-4656.

- Sroka, W., et al. (n.d.).

- Fiveable. (n.d.).

Sources

- 1. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]

- 2. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijrar.org [ijrar.org]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchr.org [jchr.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. jetir.org [jetir.org]

- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Facile Synthesis and Antimicrobial Activities of Novel 1,4-Bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-Aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. meddocsonline.org [meddocsonline.org]

- 11. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. srrjournals.com [srrjournals.com]

- 16. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ijnrd.org [ijnrd.org]

- 18. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 21. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 22. fiveable.me [fiveable.me]

5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile CAS number and properties

An In-depth Technical Guide to 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical properties, plausible synthetic routes with mechanistic considerations, spectroscopic profile, and its role as a versatile intermediate in drug discovery. The pyrazole scaffold is a well-established "privileged structure" in pharmaceutical development, and this particular derivative, featuring bromine, pyridyl, and nitrile functionalities, offers a unique combination of reactivity and structural features for creating novel therapeutic agents.[1][2][3] This document serves as a resource for researchers aiming to leverage this molecule in their synthetic and drug development programs.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[2] Its derivatives are integral components of numerous FDA-approved drugs, including blockbuster kinase inhibitors like Ibrutinib and Ruxolitinib, which are used to treat various cancers.[2] The value of the pyrazole ring lies in its unique physicochemical properties. It can act as a bioisosteric replacement for benzene rings, often leading to improved potency, better solubility, and more favorable metabolic profiles.[1] The nitrogen atoms can participate in crucial hydrogen bonding interactions with biological targets, while the rest of the ring serves as a stable scaffold for appending various functional groups to modulate pharmacological activity. The introduction of a bromine atom, as seen in the title compound, provides a reactive handle for advanced synthetic modifications, making it an exceptionally valuable building block.[4]

Compound Profile: this compound

Chemical Structure and Identifiers

The structure features a central pyrazole ring substituted at four key positions:

-

N1-Position: A pyridin-2-yl group, which can influence solubility and serve as a hydrogen bond acceptor.

-

C4-Position: A carbonitrile (cyano) group, a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, or participate in various cycloaddition reactions.

-

C5-Position: A bromine atom, which is an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse aryl, alkyl, or alkynyl substituents.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Source |

| CAS Number | 1269290-97-2 | [5] |

| Molecular Formula | C₉H₅BrN₄ | [5] |

| Molecular Weight | 249.07 g/mol | [5] |

| Physical Form | Solid (Predicted) | N/A |

| Storage | Sealed in dry, 2-8°C | [6] |

Synthesis and Mechanistic Considerations

Proposed Retrosynthetic Pathway

A logical retrosynthetic analysis points to two key starting materials: 2-hydrazinopyridine and a derivative of malononitrile. The carbonitrile and the bromine atom can be introduced via a suitably substituted three-carbon electrophile.

Caption: Retrosynthetic analysis of the target compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a generalized procedure based on similar syntheses of substituted pyrazole-4-carbonitriles.[7][8]

Objective: To synthesize this compound.

Materials:

-

2-Hydrazinopyridine

-

2-bromo-3-(dimethylamino)acrylonitrile (or similar activated acrylonitrile)

-

Ethanol or Acetic Acid (as solvent)

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware (round-bottom flask, condenser)

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-hydrazinopyridine in a suitable solvent like ethanol or acetic acid (approx. 20-30 mL).

-

Reagent Addition: To this stirring solution, add 1.05 equivalents of the electrophilic partner (e.g., 2-bromo-3-(dimethylamino)acrylonitrile) portion-wise at room temperature. The choice of this reagent is critical; it provides the C3, C4 (with nitrile), and C5 (with bromine) atoms of the pyrazole ring.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100°C, depending on the solvent) and stir for 2-6 hours. The causality here is that the elevated temperature provides the necessary activation energy for the initial nucleophilic attack of the hydrazine onto the acrylonitrile, followed by intramolecular cyclization and elimination to form the aromatic pyrazole ring.

-

Monitoring: Monitor the reaction progress using TLC (e.g., with a hexane/ethyl acetate solvent system). The disappearance of the starting materials and the appearance of a new, typically UV-active, spot indicates product formation.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral characteristics are expected.[8][9]

-

¹H NMR:

-

A singlet for the pyrazole C3-H proton, likely in the δ 8.0-8.5 ppm region.

-

Signals corresponding to the four protons of the pyridin-2-yl ring, appearing as doublets and triplets in the aromatic region (δ 7.0-9.0 ppm).

-

-

¹³C NMR:

-

A signal for the nitrile carbon (C≡N) around δ 115-120 ppm.

-

Signals for the pyrazole ring carbons, with the C-Br (C5) being significantly shifted.

-

Signals for the five distinct carbons of the pyridin-2-yl ring.

-

-

FT-IR:

-

A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N (nitrile) stretch.

-

Aromatic C-H and C=C/C=N stretching vibrations in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) should exhibit a characteristic isotopic pattern for a molecule containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br). The expected m/z would be around 248 and 250.

-

Applications in Research and Drug Discovery

This compound is not an end-product but a highly valuable intermediate or building block for the synthesis of more complex molecules.[4][10] Its utility stems from the orthogonal reactivity of its functional groups.

Caption: Role as a versatile chemical intermediate.

-

Kinase Inhibitor Synthesis: The pyrazole core is prevalent in kinase inhibitors.[1] The C5-bromo position can be used in Suzuki or other cross-coupling reactions to install various aryl or heteroaryl groups, which are often essential for binding in the ATP pocket of kinases.

-

Agrochemical Research: Pyrazole derivatives are also used in the design of new pesticides and herbicides.[10]

-

Scaffold Decoration: The nitrile group can be converted to an amide, which can then be further functionalized. The pyridyl nitrogen can be quaternized or oxidized to an N-oxide to modulate the compound's electronic properties and solubility. This multi-point reactivity allows for the rapid generation of a library of diverse compounds for high-throughput screening.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed. The following information is compiled from safety data for structurally related compounds.[11][12]

Hazard Identification

| Hazard Class | GHS Statement | Source |

| Acute Oral Toxicity | H302: Harmful if swallowed | [11][12] |

| Acute Dermal Toxicity | H312: Harmful in contact with skin | [11][12] |

| Skin Irritation | H315: Causes skin irritation | [11][12] |

| Eye Irritation | H319: Causes serious eye irritation | [11][12] |

| Acute Inhalation Toxicity | H332: Harmful if inhaled | [11][12] |

| Respiratory Irritation | H335: May cause respiratory irritation | [12][13] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[14][15]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[14][15]

Storage

-

Store in a tightly sealed container in a cool, dry place.[14]

-

Recommended storage temperature is between 2-8°C, under an inert atmosphere if possible.[6]

-

Keep away from incompatible materials such as strong oxidizing agents.[16]

Conclusion

This compound is a strategically important heterocyclic building block. Its well-defined structure, featuring three distinct and reactive functional groups, makes it an ideal starting point for the synthesis of compound libraries aimed at discovering new therapeutic agents. Researchers in medicinal chemistry and drug development can leverage this compound's reactivity to explore novel chemical space, particularly in the development of kinase inhibitors and other targeted therapies. Proper understanding of its synthesis, reactivity, and handling is crucial for its effective and safe utilization in the laboratory.

References

-

ChemWhat. (n.d.). This compound CAS#: 1269290-97-2. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

PubMed. (2012). Novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-(1H-pyrazol-1-yl)pyridine. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-(4-bromo-1h-pyrazol-1-yl)pyridine-3-carbonitrile. Retrieved from [Link]

-

Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives. Retrieved from [Link]

-

The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. (n.d.). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-bromo-1-methyl-1h-pyrazole-4-carbonitrile. Retrieved from [Link]

-

PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. chemwhat.com [chemwhat.com]

- 6. Page loading... [wap.guidechem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 5-Bromo-1-ethyl-1H-pyrazole-4-carbonitrile [myskinrecipes.com]

- 11. 5-Bromo-1-methyl-1H-pyrazole-4-carbonitrile | C5H4BrN3 | CID 53429274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 5-Bromo-2-(1H-pyrazol-1-yl)pyridine | C8H6BrN3 | CID 22631144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. aksci.com [aksci.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. fishersci.com [fishersci.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note & Protocol: A Guideline for the Synthesis of 5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The specific functionalization of the pyrazole ring allows for the fine-tuning of these pharmacological profiles. The target molecule of this guide, 5-Bromo-1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile, is a structurally interesting compound featuring a brominated pyrazole core linked to a pyridine ring, a common motif in pharmacologically active compounds. This guide provides a detailed, two-step protocol for the synthesis of this molecule, designed for researchers and professionals in drug development and organic synthesis.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of this compound is approached through a logical and efficient two-step process. This strategy involves the initial construction of the pyrazole ring system, followed by a regioselective bromination.

Step 1: Pyrazole Ring Formation via Condensation Reaction. The first step involves the condensation of 2-hydrazinopyridine with ethyl (E)-2-cyano-3-ethoxyacrylate. This reaction is a classic and reliable method for the formation of pyrazole rings.[2] The 2-hydrazinopyridine acts as the binucleophile, providing the two nitrogen atoms for the pyrazole core, while the ethyl (E)-2-cyano-3-ethoxyacrylate serves as a three-carbon electrophilic building block.

Step 2: Regioselective Bromination. The second step is the bromination of the synthesized 1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile intermediate. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions such as bromination. The bromine atom is anticipated to be directed to the C5 position of the pyrazole ring.

Experimental Protocol

Part 1: Synthesis of 1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile

Reaction Scheme:

Materials and Reagents:

| Reagent/Solvent | Molecular Formula | MW ( g/mol ) | Amount | Moles |

| 2-Hydrazinopyridine | C₅H₇N₃ | 109.13 | 5.46 g | 0.05 |

| Ethyl (E)-2-cyano-3-ethoxyacrylate | C₈H₁₁NO₃ | 169.18 | 8.46 g | 0.05 |

| Ethanol (anhydrous) | C₂H₅OH | 46.07 | 100 mL | - |

| Acetic Acid (glacial) | CH₃COOH | 60.05 | 2 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydrazinopyridine (5.46 g, 0.05 mol) and anhydrous ethanol (100 mL).

-

Stir the mixture at room temperature until the 2-hydrazinopyridine is completely dissolved.

-

To the resulting solution, add ethyl (E)-2-cyano-3-ethoxyacrylate (8.46 g, 0.05 mol) in one portion.

-

Add glacial acetic acid (2 mL) as a catalyst.

-

Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the solvent volume to approximately one-third under reduced pressure using a rotary evaporator.

-

Pour the concentrated mixture into 200 mL of ice-cold water with stirring.

-

A precipitate will form. Collect the solid by vacuum filtration and wash with cold water (2 x 30 mL).

-

Dry the crude product in a vacuum oven at 50 °C to yield 1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile.

Part 2: Synthesis of this compound

Reaction Scheme:

Materials and Reagents:

| Reagent/Solvent | Molecular Formula | MW ( g/mol ) | Amount | Moles |

| 1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile | C₉H₆N₄ | 170.17 | 8.51 g | 0.05 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 9.79 g | 0.055 |

| Acetonitrile | CH₃CN | 41.05 | 150 mL | - |

Procedure:

-

In a 250 mL round-bottom flask protected from light, dissolve the 1-(pyridin-2-yl)-1H-pyrazole-4-carbonitrile (8.51 g, 0.05 mol) in acetonitrile (150 mL).

-

Stir the solution at room temperature.

-

Add N-Bromosuccinimide (NBS) (9.79 g, 0.055 mol) to the solution in portions over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (150 mL) and wash with a 10% aqueous solution of sodium thiosulfate (2 x 50 mL) to remove any unreacted bromine, followed by brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the final product, this compound.

Visualization of the Synthetic Workflow

Diagram 1. Synthetic route to this compound.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the chemical structure of the intermediate and the final product. The proton NMR of the final product is expected to show characteristic signals for the pyridine and pyrazole protons. The carbon NMR will show the corresponding carbon signals, including the carbonitrile group.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups. A strong absorption band around 2220-2260 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration.

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition. The mass spectrum of the final product should show a characteristic isotopic pattern for the bromine atom.

Safety Precautions

-

Hydrazine derivatives are toxic and should be handled with care in a well-ventilated fume hood.[3][4]

-

N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation and contact with skin and eyes.

-

Organic solvents such as ethanol and acetonitrile are flammable. Work away from open flames.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

- Google Patents.

-

ResearchGate. Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?. [Link]

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

PubChem. Ethyl 2-cyano-3-ethoxyacrylate. [Link]

- Google Patents.

-

ResearchGate. Bromination of pyrazole derivatives. [Link]

Sources

- 1. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 2. WO2011064798A1 - Process for the preparation of a pyrazole derivative - Google Patents [patents.google.com]

- 3. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

purification methods for 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile

An Application Guide to the Purification of 5-Bromo-1-(pyridin-2-YL)-1H-pyrazole-4-carbonitrile

Abstract

This comprehensive application note provides detailed methodologies for the purification of this compound, a key heterocyclic building block in medicinal chemistry and drug discovery.[1][2] Achieving high purity of this intermediate is critical for the integrity of subsequent synthetic steps and the reliability of biological assay data. This guide explores the most effective purification strategies, focusing on flash column chromatography and recrystallization. It offers not just step-by-step protocols but also the underlying scientific rationale, troubleshooting advice, and methods for purity validation, designed for researchers, chemists, and drug development professionals.

Introduction: The Imperative for Purity

This compound is a versatile scaffold used in the synthesis of complex molecules with potential therapeutic applications, including kinase inhibitors and antiviral agents.[1] The presence of impurities, such as unreacted starting materials, reagents, or synthetic byproducts like regioisomers, can compromise the yield and purity of downstream products, lead to false positives or negatives in biological screening, and complicate structural analysis.[3][4] Therefore, robust and efficient purification is not merely a procedural step but a cornerstone of successful research and development.

The primary challenges in purifying this molecule often stem from the presence of structurally similar impurities, including potential regioisomers formed during synthesis, which can be difficult to separate due to their similar physical properties.[3][5] This guide provides a systematic approach to overcoming these challenges.

Core Purification Strategies: Chromatography and Recrystallization